molecular formula C7H13NO4 B6192503 (2R)-2-(dimethylamino)pentanedioic acid CAS No. 2812-38-6

(2R)-2-(dimethylamino)pentanedioic acid

Cat. No.: B6192503
CAS No.: 2812-38-6
M. Wt: 175.18 g/mol
InChI Key: JCHFXGIXHDRBFU-RXMQYKEDSA-N
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Description

(2R)-2-(dimethylamino)pentanedioic acid is a chiral compound with a specific configuration at the second carbon atom. This compound is part of the pentanedioic acid derivatives family, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)pentanedioic acid typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of dimethyl carbonate and an acid system to achieve high selectivity and efficiency . The reaction conditions are optimized to prevent racemization and ensure the desired chiral configuration is maintained.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of sustainable and cost-effective reagents, such as dimethyl carbonate, is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylamino)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions are carefully controlled to ensure the desired products are obtained with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield its corresponding carboxylic acid derivative, while reduction can produce the corresponding alcohol .

Scientific Research Applications

(2R)-2-(dimethylamino)pentanedioic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)pentanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes. The compound’s chiral configuration plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (2R)-2-(dimethylamino)pentanedioic acid include:

  • (2S)-2-(dimethylamino)pentanedioic acid
  • (2R)-2-(methylamino)pentanedioic acid
  • (2R)-2-(ethylamino)pentanedioic acid

Highlighting Uniqueness

What sets this compound apart from its similar compounds is its specific chiral configuration and the presence of the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

2812-38-6

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2R)-2-(dimethylamino)pentanedioic acid

InChI

InChI=1S/C7H13NO4/c1-8(2)5(7(11)12)3-4-6(9)10/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-/m1/s1

InChI Key

JCHFXGIXHDRBFU-RXMQYKEDSA-N

Isomeric SMILES

CN(C)[C@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN(C)C(CCC(=O)O)C(=O)O

Purity

95

Origin of Product

United States

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